Temsavir - 701213-36-7

Temsavir

Catalog Number: EVT-288354
CAS Number: 701213-36-7
Molecular Formula: C24H23N7O4
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Temsavir (formerly BMS-626529) is a first-in-class, small-molecule HIV-1 attachment inhibitor [ [, , ] ]. It represents a novel class of antiretroviral agents that target the HIV-1 envelope glycoprotein (Env), preventing viral entry into host cells [ [, , , , , , , , , , , ] ].

Future Directions
  • Overcoming Resistance: Research efforts focus on addressing the emergence of resistance mutations to Temsavir. This involves:
    • Developing next-generation attachment inhibitors with improved potency against resistant strains [ [] ]
    • Exploring combination therapies with other antiretroviral agents to minimize the emergence of resistance [ [, , ] ]
  • Improving Pharmacokinetic Properties: Further research aims to enhance the bioavailability and pharmacokinetic profile of Temsavir by:
    • Developing novel formulations with improved solubility and dissolution characteristics [ [, , ] ]
    • Investigating alternative routes of administration to bypass limitations of oral absorption [ [] ]
  • Expanding Therapeutic Applications: Future studies will likely investigate the potential of Temsavir in:
    • Pediatric HIV-1 infection [ [] ]
    • Combination with broadly neutralizing antibodies to target the viral reservoir [ [] ]
    • Other HIV-1 related conditions such as neurocognitive disorders [ [] ]
Synthesis Analysis

The synthesis of temsavir involves several key steps, primarily focusing on acylation reactions. One straightforward method includes the acylation of a substituted indole with oxalyl chloride followed by coupling with N-benzoyl piperazine. This process can also utilize methyl or ethyl chlorooxalate in the presence of Lewis acid catalysts like aluminum chloride .

Technical Details:

  • The synthesis typically begins with the formation of an acid chloride from oxalyl chloride.
  • Subsequent coupling reactions facilitate the introduction of the piperazine moiety.
  • Alternative methods may involve selective pre-complexation with Lewis acids to enhance regioselectivity during acylation .
Molecular Structure Analysis

Temsavir has a complex molecular structure characterized by its chemical formula C25H26N7O8PC_{25}H_{26}N_{7}O_{8}P and a molecular weight of approximately 583.498 g/mol. The compound features multiple functional groups, including a phosphonic acid moiety that is critical for its biological activity.

Structural Data:

  • IUPAC Name: ({3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methoxy)phosphonic acid
  • CAS Number: 864953-29-7
  • InChI Key: SWMDAPWAQQTBOG-UHFFFAOYSA-N

The structural complexity is highlighted by the presence of multiple rings and functional groups that contribute to its interaction with viral proteins .

Chemical Reactions Analysis

Temsavir undergoes several key reactions during its metabolism and interaction with biological systems. Upon administration, fostemsavir is converted into temsavir through hydrolysis. This conversion is facilitated by alkaline phosphatases present in the intestinal lumen and leads to further biotransformation into inactive metabolites via esterases and cytochrome P450 enzymes .

Technical Details:

  • Approximately 36.1% of an administered dose is metabolized by esterases.
  • CYP3A4 contributes to about 21.2% of the metabolism.
  • Less than 1% undergoes conjugation via UDP-glucuronosyltransferases before elimination .
Mechanism of Action

Temsavir acts primarily by binding to the gp120 subunit of HIV's envelope glycoprotein, which stabilizes its conformation and prevents necessary conformational changes that facilitate viral entry into host cells. This binding occurs at an interface crucial for maintaining the closed state of the envelope protein, thereby blocking the transition required for coreceptor binding .

Process Data:

  • Temsavir's binding effectively locks gp120 in a "closed" conformation.
  • This inhibition prevents CD4-induced rearrangements that are essential for viral infectivity.
  • Most circulating HIV strains remain susceptible to temsavir, underscoring its potential as a broad-spectrum therapeutic agent .
Physical and Chemical Properties Analysis

Temsavir exhibits several notable physical and chemical properties:

Physical Properties:

  • State: Solid
  • Water Solubility: Greater than 250 mg/mL

Chemical Properties:

  • LogP (octanol-water partition coefficient): -0.13 (indicating hydrophilicity)
  • pKa (strongest acidic): 1.75
  • Polar Surface Area: 182.21 Ų

These properties suggest that temsavir has favorable solubility characteristics for oral bioavailability while maintaining sufficient polarity for interaction with biological targets .

Applications

Temsavir is primarily utilized in scientific research related to HIV treatment strategies. Its role as an attachment inhibitor opens new avenues for therapy, particularly for patients who have developed resistance to existing antiretroviral treatments. The compound's efficacy against a broad range of HIV strains makes it a valuable addition to therapeutic regimens aimed at managing multidrug-resistant HIV infections .

Introduction to Temsavir in Antiretroviral Therapy

Temsavir (BMS-626529) represents a significant breakthrough in the therapeutic arsenal against multidrug-resistant human immunodeficiency virus type 1 (HIV-1). As the biologically active metabolite of the prodrug fostemsavir, temsavir belongs to the novel attachment inhibitor class, distinguished by its unique mechanism targeting the viral envelope glycoprotein gp120. This targeting strategy addresses a critical gap in antiretroviral therapy (ART) for heavily treatment-experienced (HTE) individuals facing limited therapeutic options due to extensive viral resistance. Unlike conventional antiretrovirals targeting intracellular processes like reverse transcription, integration, or proteolytic maturation, temsavir operates extracellularly by interfering with the very first step of the viral life cycle: host cell attachment. Its 2020 FDA approval marked the culmination of nearly two decades of innovative chemistry and virology research, establishing gp120 as a clinically validated target for antiviral intervention [1] [3] [10].

Role of Attachment Inhibition in HIV-1 Treatment Paradigms

Attachment inhibition occupies a unique niche within the HIV-1 therapeutic landscape, addressing a fundamental vulnerability in the viral entry process that previous drug classes could not effectively exploit:

  • Addressing Multidrug Resistance: For HTE patients harboring viruses resistant to multiple drug classes—including nucleoside/non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs), protease inhibitors (PIs), integrase strand transfer inhibitors (INSTIs), and other entry inhibitors like CCR5 antagonists (maraviroc) or fusion inhibitors (enfuvirtide)—temsavir offers a vital lifeline. Its distinct mechanism ensures no cross-resistance with these established classes, providing a crucial option for constructing viable salvage regimens [2] [3] [10].
  • Strategic Positioning within the Entry Cascade: Viral entry is a multi-step process involving attachment, coreceptor binding (CCR5/CXCR4), and fusion. Existing entry inhibitors act downstream of attachment: CCR5 antagonists block coreceptor engagement, while fusion inhibitors prevent the final conformational changes in gp41 needed for membrane merger. Temsavir uniquely intervenes at the earliest stage by preventing the initial gp120-CD4 interaction, acting upstream of these other mechanisms. This strategic positioning halts the infection process before any significant conformational changes in the viral envelope trimer can occur [3] [9] [10].
  • Broad Tropism Coverage: Unlike CCR5 antagonists, which are ineffective against CXCR4-tropic or dual/mixed-tropic viruses, temsavir demonstrates potent activity against both CCR5-tropic (R5) and CXCR4-tropic (X4) HIV-1 isolates. This broad tropism coverage is critical for HTE populations where coreceptor tropism shifts can occur due to prior treatment pressure or disease progression [3] [9] [10].
  • Impact on Immune Function: By preventing viral attachment and subsequent infection of new CD4+ T-cells, temsavir contributes to preserving and potentially restoring immune function. This is particularly vital in advanced HIV disease where CD4+ T-cell depletion is severe. Furthermore, emerging research suggests temsavir may also neutralize the immunomodulatory toxicity of shed soluble gp120 (sgp120) fragments in patients on suppressive ART, potentially mitigating chronic inflammation and suboptimal immune recovery [8].

Table 1: Comparison of Temsavir with Other HIV-1 Entry Inhibitor Classes

FeatureTemsavir (Attachment Inhibitor)CCR5 Antagonists (e.g., Maraviroc)Fusion Inhibitors (e.g., Enfuvirtide)Post-Attachment Inhibitors (e.g., Ibalizumab)
Targetgp120 (virus-side)CCR5 (host cell-side)gp41 (HR1 domain)CD4 (host cell-side, Domain 2)
Stage of Entry BlockedInitial attachment to CD4Coreceptor bindinggp41-mediated fusionConformational changes post-CD4 binding
Tropism LimitationActive against R5 and X4 tropic virusActive only against R5 tropic virusActive against R5 and X4 tropic virusActive against R5 and X4 tropic virus
Cross-Resistance RiskNone with other ART classesPossible with other CCR5 antagonistsPossible with other fusion inhibitorsContext-dependent with temsavir
AdministrationOral (via prodrug fostemsavir)OralSubcutaneous injectionIntravenous infusion

Temsavir as a First-in-Class gp120-Targeted Therapeutic Agent

Temsavir's designation as a first-in-class agent stems from its unique mechanism and the innovative chemical journey leading to its discovery and optimization:

  • Chemical Evolution and Structure-Activity Relationship (SAR): Temsavir emerged from a rigorous medicinal chemistry campaign driven by SAR studies. The initial hit was a relatively simple indole glyoxamide compound (e.g., compound 3, EC₅₀ ~153 nM) identified via high-throughput phenotypic screening. A pivotal discovery was the dramatic 60-fold increase in potency conferred by introducing a fluorine at the indole C-4 position (e.g., compound 15, EC₅₀ ~2.6 nM), although the precise structural basis for this enhancement remains partially enigmatic. Subsequent optimization focused on the heteroaromatic system and the piperazine-linked acyl group. Crucially, replacing the indole core with a 7-azaindole scaffold and introducing specific substituents significantly improved potency and pharmacokinetic properties. The discovery that a 3-methyl-1,2,4-triazol-1-ylmethyl group at the C7 position of the azaindole yielded exceptional potency (BMS-626529, temsavir, EC₅₀ ~0.14 nM) was a key breakthrough. Simultaneously, SAR revealed extreme sensitivity in the benzoyl region; only small lipophilic heterocycles like thiophene (compounds 16, 17) preserved full activity, while even small substituents on the phenyl ring drastically reduced potency [1] [7] [10].

Table 2: Key Compounds in the SAR Evolution Leading to Temsavir

CompoundCore StructureR Group (C7 of Azaindole/Indole)Key ModificationEC₅₀ (nM) vs JR-FL HIV-1Significance
3IndoleC₆H₅ (Benzoyl)Initial HTS hit153Proof of concept; simple glyoxamide
15Indole (4-F)C₆H₅ (Benzoyl)C4-F substitution on indole2.6~60x potency increase; key SAR insight
16Indole (4-F)2-ThienylBenzoyl replaced by 2-Thienyl0.7Confirmed tolerance for small lipophilic heterocycles
BMS-4880434,7-Dimethoxy-7-azaindole-CH₂OHCore switch; early optimized lead~0.88Improved PK over initial hits; clinical proof-of-concept
Temsavir (BMS-626529)7-Azaindole (C6 substituted)3-Methyl-1,2,4-triazol-1-ylmethylOptimized C7 heteroaromatic substituent0.14High potency, improved PK; active moiety of fostemsavir
BMS-818251Similar to TemsavirExtended C7 chain (amide-linked)Exploration beyond triazole; additional H-bonds0.02Further potency increase via extended interactions
  • Prodrug Strategy (Fostemsavir): Despite its potent anti-HIV activity, temsavir itself suffers from suboptimal solubility and permeability, limiting oral bioavailability. To overcome this, the phosphonooxymethyl prodrug fostemsavir (BMS-663068) was developed. Fostemsavir is a highly soluble tromethamine salt. Upon oral administration, fostemsavir undergoes rapid hydrolysis by gut alkaline phosphatases. This hydrolysis releases formaldehyde and generates an unstable hydroxymethyl intermediate, which spontaneously decomposes to yield the active drug, temsavir, directly at the site of absorption. This ingenious prodrug approach significantly enhances systemic exposure to the active moiety while maintaining the critical antiviral activity [1] [7] [10].

  • Structural Basis of gp120 Interaction and Conformational Lock: High-resolution crystal structures of temsavir bound to engineered soluble Env trimers (e.g., BG505 SOSIP.664) have elucidated its precise mechanism at the atomic level. Temsavir binds within a conserved hydrophobic pocket at the interface of the gp120 inner domain layers and the nascent bridging sheet, situated below and orthogonal to the β20-β21 loop. This binding site partially overlaps with, but is distinct from, the location where the critical Phe43 residue of CD4 inserts (the Phe43 cavity). Crucially, temsavir binding stabilizes gp120 in its prefusion "State 1" or "closed" conformation. This stabilization has two critical consequences:

  • Steric Hindrance: At high concentrations, temsavir directly sterically hinders the insertion of CD4's Phe43 into its cavity.
  • Conformational Lock: At lower, therapeutically relevant concentrations, its primary mechanism is the allosteric stabilization of the closed State 1 conformation. This locking prevents the CD4-induced conformational rearrangements (transition to State 2/3 and the open State 3) that are absolutely essential for coreceptor (CCR5/CXCR4) binding and the subsequent gp41-mediated fusion process. The interaction involves critical contacts with residues in the β20-β21 loop (notably Asn425, Met426, Trp427) and residues in the inner domain layers [3] [5] [7].
  • Spectrum of Activity and Resistance Determinants: Temsavir exhibits broad activity against globally diverse HIV-1 group M subtypes (A, B, C, D, F, G, various CRFs). However, its activity is exquisitely sensitive to the size of the amino acid side chain at position 375 in gp120. Wild-type viruses typically possess Ser375 (subtypes A, B, C, D etc.) or Thr375 (some subtypes), which allow efficient temsavir binding. Naturally occurring resistance is observed in:
  • CRF01_AE: This prevalent Southeast Asian strain almost universally carries His375 (H375). The bulky imidazole side chain of histidine physically occludes the Phe43 cavity and the temsavir binding pocket, drastically reducing susceptibility.
  • Group O, N, P viruses: These less common groups often carry consensus residues like Met375 (Group N) or His375 (Group O) that confer intrinsic resistance.
  • Emerging Resistance in Treatment: Treatment-emergent resistance in initially susceptible strains arises primarily from amino acid substitutions at key positions surrounding the binding pocket: S375H/I/M/N/T/Y, M426L/P, M434I/K, M475I. The impact of these mutations is often context-dependent and additive; single mutations typically cause modest reductions in susceptibility (<100-fold), while double mutations (e.g., S375H + M426L) can lead to >1000-fold resistance. Notably, resistance involves complex interactions beyond position 375. In CRF01_AE, resistance requires both H375 and a set of co-evolved residues in the gp120 inner domain layers (e.g., H61, Q105, V108, N474, I475, K476 - "Layer Mutations" or LM). Reverting H375 to Ser/Thr alone is insufficient; sensitivity is only restored when combined with reverting the LM residues to those found in sensitive strains (e.g., Y61, H105, I108, D474, M475, R476). Similarly, introducing H375 plus the LM changes into a sensitive clade B Env (e.g., YU2) induces resistance. Residues in layer 3 (474, 475, 476) appear particularly influential [2] [4] [5].

Table 3: Major gp120 Substitutions Associated with Reduced Temsavir Susceptibility

Amino Acid Position (HXB2 Numbering)Common Resistance-Associated Substitutions (RAS)*Fold-Change in IC₅₀ (vs Wild-type)Prevalence in Naive PopulationsNotes
375S375H, S375I, S375M, S375N, S375T, S375Y5x to >1000x (depending on substitution and context)S375H common in CRF01_AE (~100%); S375T/M/N/Y rare in other subtypesBulky residues (H,Y) cause steric hindrance; basis of CRF01_AE resistance
426M426L, M426P2x-20x (often synergistic)Low (<2%) in most subtypesImpacts pocket conformation; M426L common in BRIGHTE failures
434M434I, M434K2x-10xVery low (<1%)May affect flexibility near binding site
475M475I3x-15xLow (<5%); higher in some CRFsLayer 3 residue; contributes to context-dependent resistance
116L116P>10xExtremely rareIdentified in vitro; not observed clinically
204A204D>10xExtremely rareIdentified in vitro; not observed clinically

*Fold-change ranges are approximate and highly dependent on viral backbone and combination with other mutations. S375H alone can cause >100-fold loss in CRF01_AE background, but only ~10-50 fold in a subtype B background. Double mutants (e.g., S375H+M426L) show extreme resistance.

  • Overcoming Resistance and Broad-Spectrum Design: Understanding the structural basis of temsavir resistance, particularly the role of the Phe43 cavity size (residue 375) and the co-evolved inner domain layers, informs strategies for developing next-generation attachment inhibitors. Compounds like BMS-818251, featuring an extended C7 substituent capable of forming additional hydrogen bonds with gp120 residues (Arg429, Gln432, Asp113), demonstrate significantly higher potency (EC₅₀ ~0.02 nM) than temsavir against susceptible strains and may offer improved resilience against certain resistance mutations. The ability of temsavir to adapt its binding mode to accommodate variations in Env conformation, as revealed by structural studies comparing different Env-temsavir complexes, also contributes to its overall broad-spectrum activity against diverse non-CRF01_AE strains [5] [7].

Properties

CAS Number

701213-36-7

Product Name

Temsavir

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

Molecular Formula

C24H23N7O4

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N

SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS626529; BMS 626529; BMS-626529; Temsavir

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.